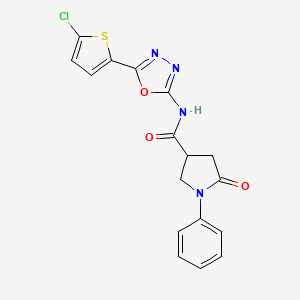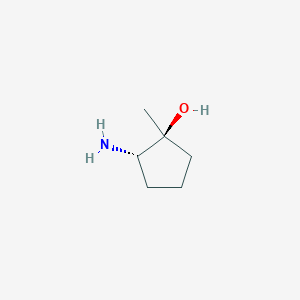
3-(4-benzylpiperidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzylpiperidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is used for its pharmacological properties and has been studied in detail to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Chemical Synthesis Techniques : Research on similar compounds involves innovative synthesis techniques, including metal- and reagent-free methods for the synthesis of benzothiazoles and thiazolopyridines through electrolytic C–H thiolation, demonstrating the importance of developing efficient and environmentally friendly synthetic pathways (Qian et al., 2017).
- Derivative Synthesis for Anticonvulsant Activity : Studies on derivatives of propanamides and butanamides have shown promising anticonvulsant activities, suggesting the potential of chemical modification in enhancing biological activity (Kamiński et al., 2015).
Pharmacological Applications
- Antitumor Activity : Novel series of compounds, including benzyl-substituted quinazolinones, have been synthesized and evaluated for their antitumor activities, highlighting the therapeutic potential of such compounds in cancer treatment (Al-Suwaidan et al., 2016).
- Antimicrobial and Anti-inflammatory Activities : Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has revealed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, indicating the versatility of these compounds in developing new therapeutic agents (Zablotskaya et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-23(24-20-6-7-21-22(17-20)28-15-14-27-21)10-13-25-11-8-19(9-12-25)16-18-4-2-1-3-5-18/h1-7,17,19H,8-16H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLOUWQTQFFQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzylpiperidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2360261.png)
![1-(3-chlorophenyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2360263.png)


![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)


